molecular formula C25H28N4O6 B2393791 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 1207027-94-8

3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B2393791
CAS No.: 1207027-94-8
M. Wt: 480.521
InChI Key: KPOABICEVMRADM-UHFFFAOYSA-N
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Description

3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C25H28N4O6 and its molecular weight is 480.521. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a synthetic derivative belonging to the class of pyrimido[5,4-b]indoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H36N2O6C_{27}H_{36}N_{2}O_{6} with a molecular weight of approximately 484.584 g/mol. Its structure features a pyrimidine core linked to a dimethoxyphenethyl group, which is crucial for its biological activity.

  • TLR4 Agonist Activity : Research indicates that modifications in the pyrimido[5,4-b]indole structure can lead to differential effects on TLR4-dependent signaling pathways. The compound exhibits the ability to induce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs) .
  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells .
  • Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways involved in cell proliferation and survival. For instance, structural modifications can enhance inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions at various positions on the pyrimidine ring can significantly influence the biological activity of these compounds. Notably:

  • Substituents at N5 : Short alkyl substituents at this position have been associated with reduced cytotoxicity while maintaining TLR4 agonist activity.
  • Carboxamide Modifications : Variations in the carboxamide group lead to differential cytokine production profiles, indicating that this moiety plays a critical role in modulating immune responses .

Case Studies

  • In Vitro Studies : A study conducted on murine models demonstrated that certain derivatives of the compound could effectively stimulate TLR4 signaling pathways, leading to enhanced immune responses characterized by elevated cytokine levels .
  • Cytotoxicity Assays : In cytotoxicity assays using K562 and DU145 cell lines, various derivatives exhibited significant anti-proliferative effects with IC50 values indicating potency in the nanomolar range .

Table 1: Biological Activity Summary

Compound NameTargetActivityIC50 (nM)Reference
Compound 1TLR4Agonist-
Compound 2CDK4Inhibitor30–100
Compound 3Apoptosis InductionCytotoxicity<50

Table 2: Structure-Activity Relationships

Position ModifiedType of SubstitutionEffect on Activity
N5Short AlkylReduced Cytotoxicity
CarboxamidePhenyl SubstituentIncreased IL-6 Production

Properties

IUPAC Name

3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c1-32-18-6-5-15(11-19(18)33-2)7-9-26-22(30)8-10-29-14-27-23-16-12-20(34-3)21(35-4)13-17(16)28-24(23)25(29)31/h5-6,11-14,28H,7-10H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOABICEVMRADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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